Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Key spectral features include:
| Proton | Chemical Shift (δ, ppm) | Multiplet Pattern | Coupling Constants (J, Hz) |
|---|---|---|---|
| Isoxazole C-4 methyl | 2.15–2.40 | Singlet | – |
| Piperazine N–CH₂ | 2.60–3.10 | Multiplet | ³J = 4.5–5.5 |
| tert-Butyl CH₃ | 1.20–1.30 | Singlet | – |
| Isoxazole C-2 proton | 5.85–6.20 | Doublet | ³J ≈ 1.75 |
The isoxazole C-2 proton exhibits a doublet due to coupling with the adjacent nitrogen, while the piperazine protons show splitting from vicinal nitrogen atoms.
Infrared (IR) Spectroscopy
- Carbonyl Stretch : Strong absorption at 1695–1715 cm⁻¹ (C=O in carbamate)
- C–N Stretch : Medium absorption at 1330–1350 cm⁻¹ (piperazine N–C)
- C–O Stretch : Broad absorption at 1180–1250 cm⁻¹ (tert-butyl ether)
Mass Spectrometry (MS)
The molecular ion peak m/z 281.35 [M+H]⁺ dominates, with fragmentation patterns indicating:
- Loss of tert-butyl group : m/z 195.12 (C₉H₁₉O₂ loss)
- Isoxazole ring cleavage : m/z 127.9 (C₄H₅NO⁺ fragment)
Computational Modeling of Electronic Structure
Density functional theory (DFT) studies suggest:
- Electronic Distribution : The isoxazole ring acts as an electron-withdrawing group, polarizing the piperazine nitrogen atoms.
- HOMO-LUMO Gaps : The carbamate and isoxazole groups lower the HOMO energy (n → π* transitions), enhancing stability.
- Conformational Energy : The chair conformation of piperazine is stabilized by ~10 kJ/mol compared to boat forms due to minimized steric strain.
Properties
IUPAC Name |
tert-butyl 4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-11-12(9-15-20-11)10-16-5-7-17(8-6-16)13(18)19-14(2,3)4/h9H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKARVLNLGJDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable isoxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced to modify the isoxazole ring or the piperazine moiety.
Substitution: The tert-butyl group or the isoxazole ring can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while reduction can lead to partially or fully reduced isoxazole rings
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate is primarily studied for its potential therapeutic properties. The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. A study highlighted its role in modulating the extracellular signal-regulated kinase (ERK) pathway, which is crucial in cancer cell proliferation and survival .
Neurological Applications
The compound has also been investigated for its effects on the central nervous system. Its ability to cross the blood-brain barrier makes it a potential candidate for treating neurological disorders. The piperazine moiety is known for its activity on various neurotransmitter receptors, suggesting possible applications in managing conditions such as anxiety and depression .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and coupling reactions. Understanding these synthetic pathways is crucial for optimizing yield and purity for further applications.
| Synthesis Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Step 1 | 2-chloro-5-nitro-isoxazole | DMF, K2CO3 | 40% |
| Step 2 | tert-butyl piperazine | H2, Pd/C | 99% |
This table summarizes key steps in the synthesis process, demonstrating the efficiency of the methods employed.
Pharmacokinetic Studies
Pharmacokinetic studies have shown that the compound exhibits favorable absorption and distribution characteristics, with studies indicating a significant half-life conducive to therapeutic use. These studies are essential for understanding dosage and administration routes .
Toxicological Assessments
Toxicological evaluations are critical for determining the safety profile of this compound. Initial assessments indicate low acute toxicity levels, making it a promising candidate for further development .
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and piperazine moiety can interact with biological macromolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Core Structure and Substituent Diversity
The target compound shares the tert-butyl piperazine-1-carboxylate core with numerous analogs. Key differences arise from the substituents attached to the piperazine nitrogen, which influence reactivity, stability, and biological activity. Below is a comparative analysis of selected analogs:
Functional Group Impact on Stability
- Acid Sensitivity: Analogs with oxazolidinone substituents (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid due to hydrolytic susceptibility . The isoxazole group in the target compound may improve stability under acidic conditions compared to oxazolidinones.
- Hydrogen Bonding : Crystallographic studies (e.g., ) highlight how substituents like diazoacetyl groups influence crystal packing via C–H···O/N interactions . The isoxazole’s oxygen and nitrogen atoms may facilitate similar interactions, affecting solubility and crystallization.
Common Strategies
- Amidation/Coupling : tert-Butyl piperazine-1-carboxylate is frequently coupled with carboxylic acids (e.g., uses HBTU/DIPEA for amidation) .
- Buchwald-Hartwig/Suzuki Coupling : Palladium-catalyzed reactions introduce aryl/heteroaryl groups (e.g., and ) .
- Nucleophilic Substitution: Piperazine reacts with alkyl halides or sulfonates (e.g., uses K₂CO₃ for morpholino-triazine coupling) .
Physicochemical Properties
Biological Activity
Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula: C₁₁H₁₈N₂O₂
- Molecular Weight: 210.28 g/mol
- CAS Number: 57260-71-6
This compound features a piperazine ring substituted with a tert-butyl group and a 5-methylisoxazole moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related piperazine derivatives. For instance, a compound structurally similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) at low concentrations (0.78 - 3.125 μg/mL) . The mechanism of action involves the depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of the membrane potential, which is crucial for bacterial survival.
Neuropharmacological Effects
Piperazine derivatives have been extensively studied for their neuropharmacological effects. A related compound, LQFM104, exhibited anxiolytic and antidepressant-like effects in behavioral tests on mice. The study indicated that these effects might be mediated through serotonergic pathways, particularly involving the 5-HT1A receptor . The treatment did not interfere with locomotor activity but increased the time spent in the center of an open field test, suggesting reduced anxiety levels.
Study on Antibacterial Activity
In a comparative study, the antibacterial efficacy of various piperazine derivatives was assessed against drug-resistant strains. The findings indicated that the tested compounds, including those related to this compound, exhibited strong bactericidal properties against both susceptible and resistant strains .
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound 44 | MRSA, VRE | 0.78 - 3.125 μg/mL | Membrane depolarization |
| LQFM104 | N/A | N/A | Serotonergic modulation |
Behavioral Studies on Anxiolytic Effects
Another study focused on the behavioral effects of LQFM104 in mice showed promise for treating anxiety disorders. The compound significantly reduced immobility time in forced swimming and tail suspension tests, indicating potential antidepressant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
